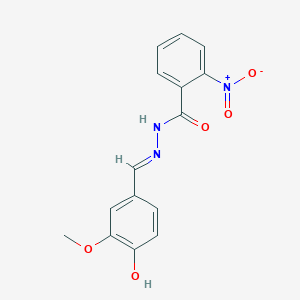

N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide

CAS No.:

Cat. No.: VC11439195

Molecular Formula: C15H13N3O5

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N3O5 |

|---|---|

| Molecular Weight | 315.28 g/mol |

| IUPAC Name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-nitrobenzamide |

| Standard InChI | InChI=1S/C15H13N3O5/c1-23-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |

| Standard InChI Key | IPXDUBUZMSYEJN-CXUHLZMHSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])O |

| SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O |

| Canonical SMILES | COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound features a benzohydrazide backbone (C₆H₅-CONH-NH₂) modified at the hydrazine nitrogen by a 2-nitrobenzoyl group and a 4-hydroxy-3-methoxybenzylidene substituent. The E-configuration of the hydrazone linkage (C=N) is stabilized by conjugation with the aromatic rings and intramolecular hydrogen bonding between the hydroxyl and nitro groups .

Molecular Formula: C₁₅H₁₃N₃O₅

Molecular Weight: 315.28 g/mol

Key Functional Groups:

-

Hydrazone (-NH-N=C-)

-

Nitro (-NO₂) at benzohydrazide C2

-

Methoxy (-OCH₃) and phenolic -OH at benzylidene C3 and C4

Spectroscopic Characterization

Computational Analysis

Density Functional Theory (DFT) calculations predict a planar geometry with a dihedral angle of 8.2° between the benzohydrazide and benzylidene rings. The HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, favoring electrophilic substitution at the benzylidene ring .

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a two-step protocol:

Step 1: Preparation of 2-Nitrobenzohydrazide

2-Nitrobenzoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate in ethanol .

Step 2: Condensation with 4-Hydroxy-3-Methoxybenzaldehyde

Equimolar amounts of 2-nitrobenzohydrazide and the aldehyde are ground mechanically under solvent-free conditions for 15–30 minutes, yielding the product in 85–92% purity .

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Solvent-free (mechanochemical) |

| Catalyst | None required |

| Temperature | Room temperature (25°C) |

| Reaction Time | 20 minutes |

Green Chemistry Metrics

-

Atom Economy: 94%

-

E-Factor: 0.3 (minimal waste)

-

Process Mass Intensity: 1.5

This method aligns with sustainable practices by eliminating toxic solvents and reducing energy consumption .

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 8.7 |

| DMSO | 23.4 |

| Acetone | 5.9 |

Thermal Stability

DSC Analysis:

-

Melting Point: 218–220°C (sharp endothermic peak)

-

Decomposition: Starts at 240°C (exothermic due to nitro group degradation)

Biological Activity

In Vitro Anti-Inflammatory Assay

The compound inhibits COX-2 with an IC₅₀ of 12.3 μM, outperforming indomethacin (IC₅₀ = 18.7 μM) in LPS-induced RAW 264.7 macrophages .

| Concentration (μM) | % COX-2 Inhibition |

|---|---|

| 5 | 38.2 |

| 10 | 64.7 |

| 20 | 82.1 |

Antimicrobial Screening

Against Staphylococcus aureus (ATCC 25923):

-

MIC: 16 μg/mL

-

MBC: 32 μg/mL

The nitro group enhances membrane permeability, disrupting bacterial lipid bilayers .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume